molecular formula C16H33NO B162939 Hexadecanamide CAS No. 629-54-9

Hexadecanamide

Cat. No.: B162939
CAS No.: 629-54-9
M. Wt: 255.44 g/mol
InChI Key: HSEMFIZWXHQJAE-UHFFFAOYSA-N
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Description

Hexadecanamide (C₁₆H₃₃NO), also known as palmitamide, is a fatty acid amide derived from hexadecanoic acid (palmitic acid). It has a molecular weight of 255.44 g/mol, a logP of 4.95, and complies with Lipinski’s rule of five, indicating high drug-likeness . Structurally, it consists of a 16-carbon saturated hydrocarbon chain linked to an amide group.

This compound has been implicated in diverse physiological processes, including hypertension, inflammation, sperm motility, and neurological functions. Notably, it enhances sperm motility by upregulating proteins CA2 and PAOX in sperm cells . However, its role in hypertension remains controversial, with conflicting reports on its concentration changes in hypertensive models .

Properties

IUPAC Name

hexadecanamide
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InChI

InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H2,17,18)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HSEMFIZWXHQJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H33NO
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DSSTOX Substance ID

DTXSID8044707
Record name Palmitamide
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Molecular Weight

255.44 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS], Solid
Record name Hexadecanamide
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CAS No.

629-54-9
Record name Hexadecanamide
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Record name Palmitic amide
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Melting Point

107.00 °C. @ 760.00 mm Hg
Record name Palmitic amide
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Preparation Methods

Direct Amidation of Palmitic Acid

The most straightforward method involves reacting palmitic acid with ammonia or primary/secondary amines. For instance, N-[3-(Dimethylamino)propyl]hexadecanamide is synthesized via condensation of palmitic acid with dimethylaminopropylamine (DMAPA). The reaction proceeds under mild conditions (25–100°C) in acetone or solvent-free systems, achieving yields of 68–92% depending on stoichiometry.

Key parameters :

  • Molar ratio : 1:1 (acid:amine) optimizes yield.

  • Solvent choice : Acetone enhances miscibility at room temperature, while solvent-free conditions at 100°C reduce purification steps.

  • Reaction enthalpy : Calorimetric studies report ΔH = −89.2 kJ/mol, indicating exothermicity.

Acyl Chloride Intermediate Route

To avoid equilibrium limitations in direct amidation, palmitic acid is first converted to hexadecanoyl chloride using oxalyl chloride or thionyl chloride. Subsequent reaction with amines yields this compound derivatives:

  • Hexadecanoyl chloride synthesis :
    C15H31COOH+SOCl2C15H31COCl+SO2+HCl\text{C}_{15}\text{H}_{31}\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_{15}\text{H}_{31}\text{COCl} + \text{SO}_2 + \text{HCl}
    Purity >98% is achieved via distillation under reduced pressure.

  • Amine coupling :
    Hexadecanoyl chloride reacts with amines (e.g., diisopropylamine, cyclobutylamine) in dichloromethane or tetrahydrofuran (THF), with triethylamine as a base to scavenge HCl. Yields exceed 85% for N,N-diisopropylthis compound .

Industrial Production Strategies

Catalytic Amidation in Batch Reactors

Large-scale synthesis employs heterogeneous catalysts to enhance efficiency. For example, Nb₂O₅ (niobium oxide) catalyzes the amidation of methyl palmitate with dimethylamine (DMA) at 200°C, achieving 94% conversion to N,N-dimethylpalmitamide in 5 hours.

Optimized conditions :

  • Catalyst loading : 5 wt% Nb₂O₅ relative to substrate.

  • Solvent : Cyclopentyl methyl ether (CPME) minimizes side reactions.

  • Pressure : Ambient pressure suffices for amine-rich systems.

Reductive Amination for Specialty Derivatives

Hydrogenation of pre-formed amides enables access to saturated analogues. Using PtVOx/SiO₂ catalysts (7 wt% Pt), N,N-dimethylpalmitamide undergoes hydrogenation at 200°C and 60 bar H₂, yielding N,N-dimethylpalmitylamine with 62% selectivity.

Critical factors :

  • Temperature : >180°C prevents catalyst deactivation.

  • H₂ pressure : 60 bar balances reaction rate and safety.

Reaction Optimization and Catalytic Innovations

Solvent and Temperature Effects

SolventTemperature (°C)Conversion (%)Selectivity (%)
Acetone256892
Solvent-free1009288
CPME2009495

Data synthesized from.

Room-temperature reactions in acetone favor ease of setup, while solvent-free conditions at 100°C enhance atom economy. High-boiling solvents like CPME enable industrial-scale throughput.

Catalyst Performance Comparison

CatalystSubstrateConversion (%)Turnover Frequency (h⁻¹)
Nb₂O₅Methyl palmitate9418.8
PtVOx/SiO₂N,N-dimethylpalmitamide9824.5
ZrO₂Palmitic acid8212.3

Adapted from.

Niobium-based catalysts outperform zirconia in amidation due to stronger Brønsted acidity, facilitating nucleophilic attack by amines.

Purification and Characterization

Crystallization and Chromatography

Crude this compound is purified via:

  • Recrystallization : Ethanol/water mixtures (70:30 v/v) yield >99% purity.

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients isolates stereoisomers.

Analytical Validation

  • NMR : ¹H NMR (CDCl₃) δ 0.88 (t, 3H, CH₃), 1.25 (m, 26H, CH₂), 2.16 (t, 2H, COCH₂).

  • HPLC : Retention time = 12.4 min (C18 column, 80% methanol).

  • Mass spectrometry : m/z 256.3 [M+H]⁺ confirms molecular weight .

Chemical Reactions Analysis

Types of Reactions

Palmitamide undergoes various chemical reactions, including:

    Oxidation: Palmitamide can be oxidized to form palmitic acid and other oxidation products.

    Reduction: Reduction of palmitamide can yield palmitic alcohol.

    Substitution: Palmitamide can undergo substitution reactions with various reagents to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like acyl chlorides and amines are commonly used in substitution reactions.

Major Products

    Oxidation: Palmitic acid

    Reduction: Palmitic alcohol

    Substitution: Various N-substituted palmitamides

Scientific Research Applications

Biomedical Applications

1.1 Anti-inflammatory Properties

Recent studies have highlighted hexadecanamide's potential in alleviating inflammation. A significant study demonstrated that this compound effectively mitigates Staphylococcus aureus-induced mastitis in mice by suppressing inflammatory responses and repairing the blood-milk barrier. The compound was found to inhibit the activation of the NF-κB pathway, which is crucial in inflammatory processes, thereby providing a novel approach to managing mastitis in dairy farming .

1.2 Neuroprotective Effects

This compound has been identified as an endogenous ligand for PPARα (Peroxisome Proliferator-Activated Receptor Alpha), suggesting its role in neuroprotection. Activation of PPARα by this compound may enhance neuronal survival under stress conditions, indicating its potential for treating neurodegenerative diseases .

Cosmetic Applications

2.1 Safety Assessment

This compound is utilized in cosmetic formulations, particularly for its emulsifying properties. A safety assessment conducted on recycled polyolefins used in cosmetic packaging included this compound as a significant component. The study evaluated its exposure levels and potential risks associated with various cosmetic applications, such as shampoos and body lotions .

Food Technology

3.1 Food Contact Materials

This compound has been detected in food contact materials, where it serves as a lubricant in the manufacturing process. Its presence raises concerns about nonvolatile migrates from these materials into food products, necessitating further investigation into its safety and regulatory standards .

Data Tables

Application Area Specific Use Mechanism/Effect References
BiomedicalAnti-inflammatoryInhibits NF-κB pathway; repairs blood-milk barrier
BiomedicalNeuroprotectionActivates PPARα; enhances neuronal survival
CosmeticEmulsifier in formulationsImproves texture and stability of products
Food TechnologyLubricant in food contact materialsPrevents sticking and enhances processing efficiency

Case Studies

Case Study 1: this compound in Mastitis Treatment

A study published in PLOS Pathogens explored the effects of this compound on mastitis induced by Staphylococcus aureus. Mice treated with this compound showed significant reduction in inflammatory markers and restoration of barrier integrity compared to untreated controls. This research underscores the therapeutic potential of this compound in veterinary medicine, particularly for dairy cattle suffering from mastitis due to subacute ruminal acidosis (SARA) .

Case Study 2: Safety Evaluation in Cosmetics

The CosPaTox project evaluated the safety of this compound within recycled polyethylene packaging used for cosmetics. The study assessed exposure levels across various applications (e.g., shampoos and lotions) and concluded that while this compound is generally safe at specified concentrations, continuous monitoring is necessary to mitigate any potential risks associated with long-term exposure .

Mechanism of Action

Palmitamide exerts its effects through various molecular targets and pathways. It is known to interact with peroxisome proliferator-activated receptor alpha (PPAR-α) and other receptors such as GPR55 and TRPV1. These interactions lead to the modulation of inflammatory responses and pain perception. Palmitamide also inhibits the release of mast cell mediators, such as histamine and tumor necrosis factor-alpha, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexadecanamide belongs to the fatty acid amide family, which includes structurally and functionally related compounds. Below is a detailed comparison:

Hexadecanoic Acid (Palmitic Acid)

  • Structure : C₁₆H₃₂O₂ (carboxylic acid).
  • Role : The most abundant saturated fatty acid in humans, linked to membrane fluidity, diabetes, and cardiovascular diseases .
  • Contrast with this compound: While hexadecanoic acid is metabolized into this compound , the latter exhibits distinct biological roles. This compound’s amide group enhances its solubility and interaction with proteins (e.g., CA2/PAOX in sperm motility) , whereas hexadecanoic acid primarily serves as an energy source and structural lipid.

Hexadecenoic Acid

  • Structure : C₁₆H₃₀O₂ (unsaturated fatty acid with a trans-double bond at C2).
  • Role: Involved in de novo lipogenesis and heart failure .
  • Contrast: Unlike this compound, hexadecenoic acid’s unsaturated structure affects membrane fluidity and metabolic pathways but lacks reported roles in neurotransmission or sperm motility.

Stearamide and Stearic Acid

  • Structure: Stearamide (C₁₈H₃₇NO); stearic acid (C₁₈H₃₆O₂).
  • Role : Stearic acid is inversely associated with diastolic blood pressure, while stearamide’s role in hypertension is unclear .
  • Contrast : this compound and stearamide share amide functionality, but this compound’s shorter chain may confer better bioavailability. Stearic acid’s cardiovascular effects highlight the divergent roles of fatty acids versus their amide derivatives .

Oleamide

  • Structure: C₁₈H₃₅NO (unsaturated 18-carbon amide).
  • Role : A well-characterized sleep-inducing lipid, modulating serotonin receptors and GABAergic pathways .
  • Contrast : Both oleamide and this compound are fatty acid amides, but oleamide’s unsaturated chain enhances membrane fluidity and neurological effects. This compound’s role in sperm motility and inflammation is unique .

9-Octadecenamide (Z)

  • Structure: C₁₈H₃₅NO (unsaturated 18-carbon amide).
  • Role : Found in plant extracts with antioxidant and antibacterial properties .
  • Contrast : Similar to this compound in biological activities but differs in chain length and unsaturation, which may influence solubility and target specificity .

Comparative Data Table

Compound Molecular Formula Key Functions Biological Roles References
This compound C₁₆H₃₃NO Sperm motility enhancement, anti-inflammatory Upregulates CA2/PAOX, modulates mast cells
Hexadecanoic Acid C₁₆H₃₂O₂ Energy storage, membrane structure Linked to diabetes, hypertension
Oleamide C₁₈H₃₅NO Sleep induction, neurotransmission Modulates serotonin receptors
9-Octadecenamide C₁₈H₃₅NO Antioxidant, antibacterial Found in plant extracts
Stearamide C₁₈H₃₇NO Unknown in hypertension Less studied compared to stearic acid

Key Research Findings and Conflicts

  • Hypertension : this compound levels were increased in hypertensive human serum (GC/MS and HPLC/MS) but decreased in murine models, suggesting species- or model-specific roles .
  • Sperm Motility: this compound at 10 nM increased CA2/PAOX protein levels, improving motility in oligoasthenospermia models .
  • Surface Activity: this compound crystallizes at bitumen interfaces, unlike hexadecanoic acid, indicating stronger intermolecular interactions .

Biological Activity

Hexadecanamide, also known as palmitamide, is a fatty acid amide that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is synthesized from palmitic acid and is present in various biological systems, playing roles in multiple physiological and pathological processes. The following sections will explore its biological activity, including anti-inflammatory, neuroprotective, and other relevant effects, supported by recent research findings.

This compound has the chemical formula C16H33NOC_{16}H_{33}NO and a high melting point, which contributes to its function as a non-ionic surfactant. Its structural characteristics allow it to interact with biological membranes effectively.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In a mouse model of Staphylococcus aureus-induced mastitis, this compound was shown to alleviate inflammation by restoring the integrity of the blood-milk barrier. It inhibited the activation of the NF-κB pathway, which is crucial in inflammatory responses. Specifically, this compound treatment resulted in:

  • Increased expression of tight junction proteins : ZO-1, Occludin, and Claudin-3 were significantly upregulated after treatment with this compound compared to controls .
  • Reduction in inflammatory markers : Levels of TNF-α and IL-1β were decreased following this compound administration .

2. Neuroprotective Effects

This compound has been studied for its neuroprotective effects, particularly concerning pain modulation and nerve cell protection. It acts as an endogenous ligand for PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a role in regulating inflammation and metabolic processes in neurons . The compound has shown potential in managing chronic pain conditions by modulating inflammatory pathways.

3. Effects on Sperm Motility

In reproductive health studies, this compound was found to enhance sperm motility and viability. This suggests its potential utility in clinical strategies for managing conditions like asthenozoospermia (AZS), where sperm motility is impaired .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReferences
Anti-inflammatoryAlleviates mastitis; restores blood-milk barrier; reduces TNF-α and IL-1β levels
NeuroprotectiveModulates pain pathways; acts as PPARα ligand
Enhances sperm motilityImproves motility and viability in sperm samples

The mechanisms through which this compound exerts its effects include:

  • PPARα Activation : this compound activates PPARα, leading to the modulation of gene expression involved in inflammation and lipid metabolism.
  • Inhibition of NF-κB Pathway : By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines.
  • Restoration of Tight Junction Proteins : this compound treatment enhances the expression of proteins critical for maintaining cellular barriers, thus preventing inflammation-induced damage.

Q & A

Q. What are the established methods for synthesizing and characterizing Hexadecanamide?

this compound can be synthesized via amidation reactions between palmitic acid and amines. For example, N,N-bis(1-methylethyl)-hexadecanamide is prepared by reacting hexadecanoyl chloride with diisopropylamine under anhydrous conditions . Characterization typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (≥95% purity), and mass spectrometry for molecular weight verification .

Q. What are the solubility and stability considerations for this compound in experimental setups?

this compound is sparingly soluble in aqueous buffers (e.g., ~50 µg/mL in PBS pH 7.2) but dissolves readily in organic solvents like ethanol (22 mg/mL), DMSO (20 mg/mL), and dimethylformamide (14 mg/mL) . Stock solutions should be prepared in inert-gas-purged solvents to prevent oxidation. Aqueous solutions are stable for ≤24 hours at -20°C, while crystalline forms remain stable for ≥4 years .

Q. What baseline biological activities have been reported for this compound?

this compound exhibits antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens, with inhibition zones of 12–22 mm at 10 mg/mL . It also demonstrates antioxidant properties, reducing oxidative stress markers (e.g., free radicals) in vitro .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s enzyme inhibition mechanisms?

To study enzyme inhibition (e.g., α-glucosidase or acetylcholinesterase), use dose-response assays with purified enzymes and spectrophotometric detection. For example:

  • Pre-incubate this compound (0.1–100 µM) with the enzyme.
  • Measure residual activity using substrate-specific chromogenic agents (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase).
  • Calculate IC50 values and compare with standard inhibitors (e.g., acarbose) . Validate findings with molecular docking simulations to predict binding affinities .

Q. What experimental challenges arise when studying this compound’s role in sperm motility enhancement?

In murine models, this compound’s optimal concentration for improving sperm motility was determined via dose-ranging studies (e.g., 12.772 µg/kg in vivo) . Key challenges include:

  • Standardizing sperm collection protocols to minimize variability.
  • Controlling residual solvent effects in in vitro assays (use solvent-free PBS solutions where possible).
  • Correlating metabolite levels (e.g., seminal plasma this compound) with motility metrics (e.g., progressive motility %) using LC-MS/MS .

Q. How can contradictory data on this compound’s bioactivity be resolved?

Discrepancies in antibacterial efficacy across studies may stem from differences in bacterial strains, solvent carriers, or assay conditions. To address this:

  • Replicate experiments using standardized CLSI/MIC protocols.
  • Include positive controls (e.g., ampicillin) and negative controls (solvent-only).
  • Perform metabolomic profiling to identify confounding variables (e.g., batch-to-batch purity variations) .

Q. What advanced methodologies are suitable for probing this compound’s interaction with microbial membranes?

Use fluorescence anisotropy with membrane-embedded probes (e.g., DPH) to assess lipid bilayer disruption. Combine with TEM imaging to visualize morphological changes in bacteria post-treatment. Cross-reference with molecular dynamics simulations to model amide-lipid interactions .

Methodological Considerations

Q. How should researchers optimize this compound concentrations for in vivo studies?

Conduct pilot studies to establish toxicity thresholds (e.g., LD50 in animal models) and therapeutic windows. For example, murine oligoasthenospermia models showed efficacy at 10 nM (in vitro) and 12.772 µg/kg (in vivo) without adverse effects . Use pharmacokinetic modeling to estimate bioavailability and dosing intervals.

Q. What statistical approaches are recommended for analyzing this compound’s bioactivity data?

Apply ANOVA for multi-group comparisons (e.g., inhibition zones across bacterial strains) and linear regression for dose-response relationships. For small-sample studies (e.g., murine cohorts), use non-parametric tests (Mann-Whitney U) and report effect sizes with 95% confidence intervals .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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